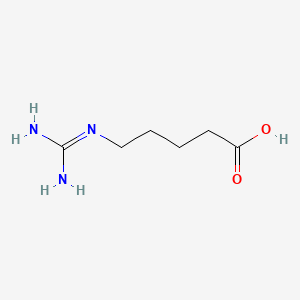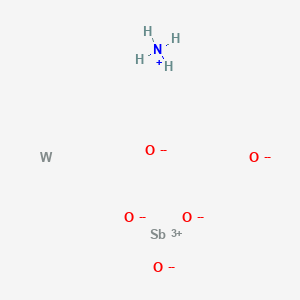
Metabromsalan
概要
準備方法
合成経路と反応条件: メタブロムサランはサリチルアニリドの臭素化によって合成できます。このプロセスは、適切な溶媒(酢酸など)の存在下で、サリチルアニリドを臭素と反応させることから始まります。 反応は通常室温で行われ、メタブロムサランが主要生成物として得られます .
工業生産方法: 工業的には、メタブロムサランは大型の臭素化反応器を用いて生産されます。このプロセスは、特定の温度と圧力条件下で、サリチルアニリドに臭素を制御して添加することによって行われ、高い収率と純度が確保されます。 その後、生成物は再結晶またはその他の適切な精製技術によって精製されます .
化学反応の分析
反応の種類: メタブロムサランは、次のようなさまざまな化学反応を起こします。
酸化: メタブロムサランは酸化されて対応するキノンを生成することができます。
還元: 対応するアミンを生成するために還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主な生成物:
酸化: キノン
還元: アミン
科学的研究の応用
メタブロムサランは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、およびクロマトグラフィー分析における標準物質として使用されます。
生物学: メタブロムサランは、酵素阻害とタンパク質相互作用に関する研究に使用されます。
作用機序
メタブロムサランの作用機序は、特定の分子標的との相互作用に関与しています。これは、特定の酵素の阻害剤として作用し、それらの正常な機能を阻害します。この化合物は酵素の活性部位に結合し、基質の結合とそれに続く触媒活性を阻害します。 この阻害は、抗菌作用や抗真菌作用など、さまざまな生物学的効果をもたらす可能性があります .
類似化合物:
- 3,5-ジブロモサリチルアニリド
- トリブロムサラン
- ニコスアミド
- オキシクロザニド
比較: メタブロムサランは、その特定の臭素化パターンと、幅広い酵素を阻害する能力のために独特です。トリブロムサランやニコスアミドなどの類似化合物と比較して、メタブロムサランは独特の化学反応性と生物学的活性を示します。 その独特の構造により、分子標的との特定の相互作用が可能になり、さまざまな研究や産業用途において貴重な化合物となっています .
類似化合物との比較
- 3,5-Dibromosalicylanilide
- Tribromsalan
- Niclosamide
- Oxyclozanide
Comparison: Metabromsalan is unique due to its specific bromination pattern and its ability to inhibit a wide range of enzymes. Compared to similar compounds like tribromsalan and niclosamide, this compound exhibits distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
3,5-dibromo-2-hydroxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-8-6-10(12(17)11(15)7-8)13(18)16-9-4-2-1-3-5-9/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALKQBRWLMDVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042132 | |
| Record name | Metabromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-72-2 | |
| Record name | Metabromsalan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metabromsalan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METABROMSALAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metabromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metabromsalan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METABROMSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q21Y09R21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main concerns regarding the safety of Metabromsalan?
A2: this compound, along with other halogenated salicylanilides like tribromsalan and dibromsalan, has been shown to cause photocontact dermatitis. [, ] This skin condition arises from exposure to sunlight (specifically ultraviolet radiation) after contact with the compound. [, ] Research suggests that the action spectrum for this reaction falls between 300 and 425 nanometers, indicating that both UVA and UVB radiation can trigger a response in sensitized individuals. []
Q2: What is known about the mechanism behind this compound-induced photocontact dermatitis?
A3: While the exact mechanism is not fully understood, research suggests that this compound, upon exposure to ultraviolet light, can interact with skin proteins, forming antigens. [] These antigens then trigger an immune response, leading to the inflammatory skin reaction characteristic of photocontact dermatitis. []
Q3: Are there any animal models used to study this compound-induced photocontact dermatitis?
A4: Yes, studies have successfully induced contact photosensitivity in Hartley strain albino guinea pigs using both tetrachlorosalicylanilide (TCSA) and tribromsalan, demonstrating similar patterns of cross-reactivity as observed in humans. [] These animal models are valuable tools for further investigating the mechanisms and potential treatments for this condition.
Q4: What is the current regulatory status of this compound?
A5: The FDA has withdrawn approval for several drug products containing this compound due to safety concerns. [] This highlights the importance of continuous monitoring and reassessment of the safety profiles of chemicals, even those with a history of use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione](/img/structure/B1211825.png)

![2-[(4-Chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1211830.png)

![(3R,3aS,9aS,9bS)-3a,6-dimethylspiro[1,2,8,9,9a,9b-hexahydrocyclopenta[a]naphthalene-3,5'-oxolane]-2',7-dione](/img/structure/B1211836.png)

![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)






